molecular formula C22H41O7- B14384778 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate CAS No. 89413-19-4

4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate

Cat. No.: B14384778
CAS No.: 89413-19-4
M. Wt: 417.6 g/mol
InChI Key: SYNNFXFJXWPWPS-UHFFFAOYSA-M
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Description

4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a dodecyloxy group, three ethoxy groups, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate typically involves the esterification of a suitable carboxylic acid precursor with an alcohol. One common method involves the reaction of 4-(dodecyloxy)butanoic acid with triethoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in drug delivery systems. It can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

  • 4-(Dodecyloxy)-2-hydroxybenzophenone
  • 3,4,5-tris(dodecyloxy)benzyl derivatives
  • Poly(3,4-ethylenedioxythiophene) (PEDOT)

Comparison: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is unique due to its combination of dodecyloxy and triethoxy groups, which confer specific solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

CAS No.

89413-19-4

Molecular Formula

C22H41O7-

Molecular Weight

417.6 g/mol

IUPAC Name

4-dodecoxy-2,3,3-triethoxy-4-oxobutanoate

InChI

InChI=1S/C22H42O7/c1-5-9-10-11-12-13-14-15-16-17-18-27-21(25)22(28-7-3,29-8-4)19(20(23)24)26-6-2/h19H,5-18H2,1-4H3,(H,23,24)/p-1

InChI Key

SYNNFXFJXWPWPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])OCC)(OCC)OCC

Origin of Product

United States

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